methyl N-(5-amino-2-fluorophenyl)carbamate
Overview
Description
Methyl N-(5-amino-2-fluorophenyl)carbamate is an organic compound with the molecular formula C8H9FN2O2. This compound is characterized by the presence of a carbamate group attached to a fluorinated aromatic ring, which also contains an amino group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Aromatic Nitration and Reduction
Step 1: Nitration of 2-fluoroaniline to form 5-nitro-2-fluoroaniline.
Step 2: Reduction of 5-nitro-2-fluoroaniline to 5-amino-2-fluoroaniline.
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Carbamate Formation
Step 3: Reaction of 5-amino-2-fluoroaniline with methyl chloroformate to form methyl N-(5-amino-2-fluorophenyl)carbamate.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, particularly with electrophiles such as acyl chlorides or sulfonyl chlorides.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, although the presence of the fluorine atom can influence the reactivity.
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Oxidation and Reduction
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: The carbamate group can be reduced to form the corresponding amine under hydrogenation conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
Substitution Products: Depending on the electrophile used, products can include acylated or sulfonated derivatives.
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or alcohols, depending on the functional group being reduced.
Scientific Research Applications
Methyl N-(5-amino-2-fluorophenyl)carbamate has several applications in scientific research:
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Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies of aromatic substitution reactions and the effects of fluorine substitution on reactivity.
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Biology
- Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
- Studied for its effects on cellular processes and signaling pathways.
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Medicine
- Explored as a potential pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
- Evaluated for its pharmacokinetic properties and potential therapeutic applications.
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Industry
- Used in the production of specialty chemicals and materials.
- Employed in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl N-(5-amino-2-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The fluorine atom can influence the compound’s binding affinity and specificity by altering the electronic properties of the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
Methyl N-(4-amino-2-fluorophenyl)carbamate: Similar structure but with the amino group in a different position, affecting its reactivity and binding properties.
Methyl N-(5-amino-2-chlorophenyl)carbamate: Contains a chlorine atom instead of fluorine, which can influence its chemical and biological properties.
Methyl N-(5-amino-2-methylphenyl)carbamate: Contains a methyl group instead of fluorine, affecting its steric and electronic properties.
Uniqueness
Methyl N-(5-amino-2-fluorophenyl)carbamate is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, binding affinity, and specificity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl N-(5-amino-2-fluorophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-13-8(12)11-7-4-5(10)2-3-6(7)9/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRFJPMCRILHDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C=CC(=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651352 | |
Record name | Methyl (5-amino-2-fluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68621-95-4 | |
Record name | Methyl (5-amino-2-fluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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